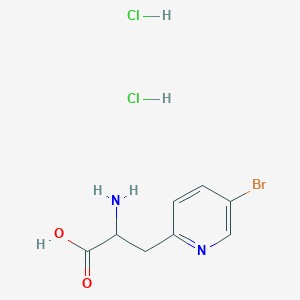
(2S)-2-Amino-3-(5-bromopyridin-2-YL)propanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a bromopyridine moiety attached to the amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid typically involves the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then coupled with a suitable amino acid derivative under controlled conditions to yield the desired product. The reaction conditions often involve the use of acetic acid as a solvent and bromine as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, sulfuric acid for nitration, and sodium hydroxide for neutralization . The reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and quaternary ammonium compounds, which are of significant interest in synthetic chemistry .
Applications De Recherche Scientifique
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. The compound may also act as an inhibitor or modulator of specific enzymes and receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in various synthetic applications.
2-Amino-4-bromopyridine: Another brominated pyridine derivative with similar chemical properties.
2-Amino-5-chloropyridine: A chlorinated analog with distinct reactivity and applications.
Uniqueness
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid is unique due to its specific amino acid backbone coupled with a bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C8H11BrCl2N2O2 |
|---|---|
Poids moléculaire |
317.99 g/mol |
Nom IUPAC |
2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H |
Clé InChI |
DNPOMLJMPCRNTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



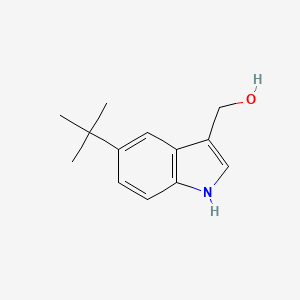

![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
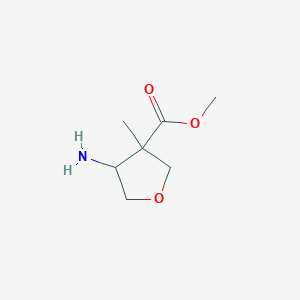



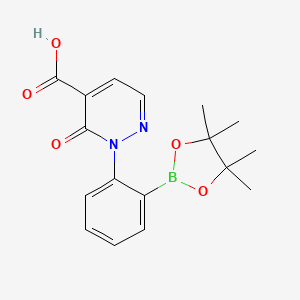
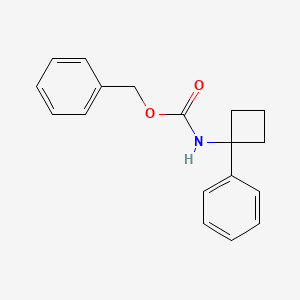
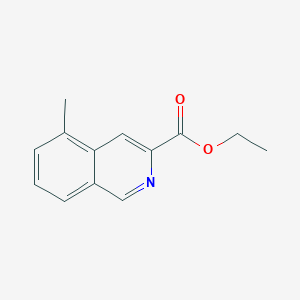
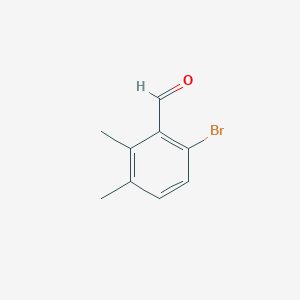
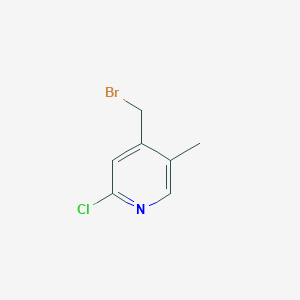
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
